2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[3-chloro-4-(4-chlorobenzoyl)phenyl]benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[3-chloro-4-(4-chlorobenzoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This core can be synthesized from o-phenylenediamine by reacting it with thionyl chloride in pyridine, yielding the benzothiadiazole with by-products of sulfur dioxide and hydrochloric acid . The subsequent steps involve introducing the sulfonamido, chloro, and benzoyl groups through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing by-products and waste. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[3-chloro-4-(4-chlorobenzoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and benzoyl positions, to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[3-chloro-4-(4-chlorobenzoyl)phenyl]benzamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[3-chloro-4-(4-chlorobenzoyl)phenyl]benzamide involves its interaction with molecular targets and pathways within biological systems. The benzothiadiazole core can participate in redox reactions, while the sulfonamido and benzoyl groups can interact with proteins and enzymes, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler compound with a similar core structure but lacking the additional functional groups.
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-phenylpropanoic acid: Another derivative with a sulfonamido group, but with different substituents.
Uniqueness
What sets 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[3-chloro-4-(4-chlorobenzoyl)phenyl]benzamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C26H15Cl3N4O4S2 |
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Molecular Weight |
617.9 g/mol |
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-5-chloro-N-[3-chloro-4-(4-chlorobenzoyl)phenyl]benzamide |
InChI |
InChI=1S/C26H15Cl3N4O4S2/c27-15-6-4-14(5-7-15)25(34)18-10-9-17(13-20(18)29)30-26(35)19-12-16(28)8-11-21(19)33-39(36,37)23-3-1-2-22-24(23)32-38-31-22/h1-13,33H,(H,30,35) |
InChI Key |
FOYJNJWQRAITRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)C(=O)C5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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